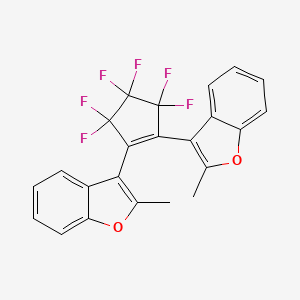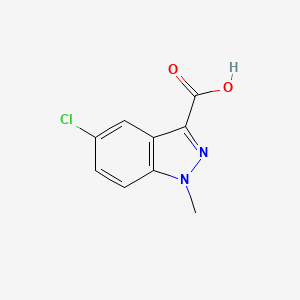
5-chloro-1-methyl-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid typically involves the chlorination and carboxylation of pyrazine derivatives. One common method includes the reaction of pyrazine compounds with chlorocarbonyl compounds, followed by hydrolysis and neutralization to obtain the target product . Another approach involves the use of anhydrous acetic acid and phosphorus oxychloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and carboxylation reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to minimize byproducts and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
5-chloro-1-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1H-indazole-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
1-methylindazole-3-carboxylic acid: Similar structure but lacks the chlorine atom at the 5th position.
Uniqueness
5-chloro-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
5-chloro-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
MBRBBEMSXGLMJJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


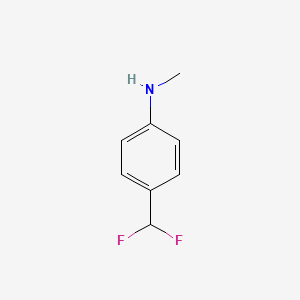

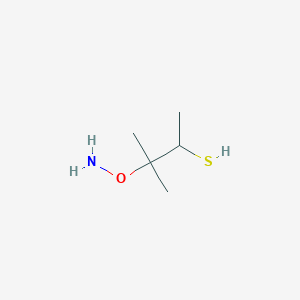
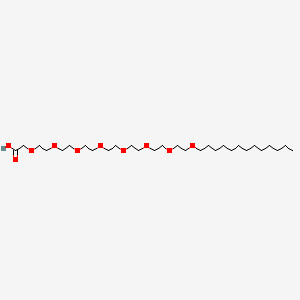
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
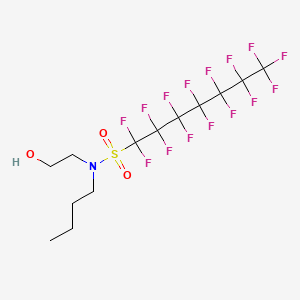
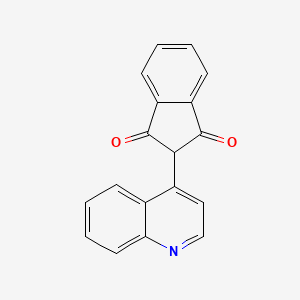
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)


![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
